molecular formula C9H12N2O2S B1276132 N-(3,4-dimethoxyphenyl)thiourea CAS No. 65069-52-5

N-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B1276132
CAS No.: 65069-52-5
M. Wt: 212.27 g/mol
InChI Key: VMKQIIHXIOEFLH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2O2S It is a derivative of thiourea, where the hydrogen atoms are replaced by a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dimethoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with thiophosgene, followed by treatment with ammonia or an amine. This method, however, involves the use of toxic thiophosgene, making it less desirable from an environmental and safety perspective .

An alternative, greener method involves the reaction of 3,4-dimethoxyaniline with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide, to form the corresponding isothiocyanate, which is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Similar structure but lacks the methoxy groups.

    N-(4-methoxyphenyl)thiourea: Similar structure with a single methoxy group.

    N-(3,4-dimethoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

N-(3,4-dimethoxyphenyl)thiourea is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-7-4-3-6(11-9(10)14)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKQIIHXIOEFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408383
Record name N-(3,4-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65069-52-5
Record name NSC99408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99408
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dimethoxyphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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